molecular formula C14H9ClN2O B14015826 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde

7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B14015826
M. Wt: 256.68 g/mol
InChI Key: YGIUYXBQRFYGMQ-UHFFFAOYSA-N
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Description

7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-A]pyridine with chlorinating agents. One common method involves the slow addition of 2-phenylimidazo[1,2-A]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction yields the desired compound with high efficiency. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a ligand, forming complexes with metal ions such as copper (II). These complexes exhibit catalytic activity, particularly in oxidation reactions, by facilitating the transfer of electrons from the substrate to the oxidizing agent . The compound’s structure allows it to participate in π-stacking interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-A]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

7-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H9ClN2O/c15-11-6-7-17-12(9-18)14(16-13(17)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

YGIUYXBQRFYGMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)C=O

Origin of Product

United States

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